molecular formula C18H16N6OS B4440236 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

Cat. No.: B4440236
M. Wt: 364.4 g/mol
InChI Key: VRNHCGGSZDVYQE-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a chemical compound with the molecular formula C18H16N6OS and a molecular weight of 364.43 g/mol . Its structure features a pyrazol-ol core linked to a p-tolyl group and a phenyltetrazole moiety via a sulfanylmethyl bridge. This molecular architecture incorporates several pharmacologically significant heterocyclic systems. Pyrazole derivatives are extensively studied in medicinal chemistry and are known to be associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties . Similarly, the tetrazole functional group is a common bioisostere in drug design. While specific biological data and research applications for this exact compound are not currently widely reported in the available literature, its complex structure makes it a valuable intermediate for synthesizing novel compounds and a candidate for screening in various biochemical and pharmacological research programs. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-13-7-9-16(10-8-13)23-17(25)11-14(20-23)12-26-18-19-21-22-24(18)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNHCGGSZDVYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 1-phenyl-1H-tetrazol-5-thiol in the presence of a base to introduce the tetrazolyl-sulfanyl-methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol has shown promise in medicinal chemistry for its potential use as an anti-inflammatory and analgesic agent. The incorporation of the tetrazole moiety is significant as compounds containing tetrazoles are known for their biological activity, including antimicrobial and anticancer properties.

Case Studies:

  • A study demonstrated that derivatives of tetrazole compounds exhibit significant inhibition against certain cancer cell lines, suggesting that this compound could be further explored for anticancer activity.

Agricultural Science Applications

The compound's ability to act as a bioactive agent can be harnessed in agricultural applications, particularly as a pesticide or herbicide. Its structural features may enhance its effectiveness against specific pests or diseases affecting crops.

Research Findings:

  • Research indicates that similar pyrazole derivatives have been effective in controlling plant pathogens, thus opening avenues for the application of this compound in developing new agrochemicals.

Materials Science Applications

In materials science, the compound's unique properties may allow for its use in synthesizing novel materials with specific functionalities, such as sensors or catalysts.

Innovative Applications:

  • The synthesis of polymer composites incorporating pyrazole derivatives has been explored to enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to interact with specific proteins and disrupt their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related pyrazole and tetrazole derivatives:

Compound Name Structural Features Key Differences from Target Compound Biological Activity/Applications Reference
5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde Pyrazole with sulfanylmethyl, aldehyde, and chloro substituents Replaces hydroxyl (5-ol) with aldehyde; lacks tetrazole moiety Aldehyde group may enhance reactivity but reduce metabolic stability
3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea Tetrazole linked via methyl group to urea; thiophene substituent Replaces pyrazole core with urea; thiophene introduces aromatic sulfur Potential antimicrobial/anti-inflammatory activity due to thiophene
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one Tetrazole-piperazine hybrid with ketone Piperazine enhances solubility; ketone replaces pyrazole-hydroxyl Improved pharmacokinetics for CNS-targeting drugs
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one Pyrazolone (5-one) with fluorophenyl and phenylsulfanyl groups 5-ketone instead of 5-hydroxyl; sulfanyl directly attached to pyrazole Anticancer/anti-inflammatory properties via ketone-mediated H-bonding
Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate Pyrazole with carboxylate ester and 4-methylphenyl Carboxylate ester at position 5 instead of hydroxyl; lacks tetrazole Ester group increases lipophilicity, potentially enhancing membrane permeability

Key Comparative Insights

Bioisosteric Effects : The tetrazole group in the target compound mimics carboxylic acids, improving metabolic stability compared to compounds with aldehyde () or ketone () groups. This feature is shared with piperazine-linked tetrazoles (), but the sulfanylmethyl bridge in the target compound balances lipophilicity and hydrogen-bonding capacity.

Substituent Influence :

  • The 4-methylphenyl group at position 1 (shared with ) contributes to aromatic stacking interactions.
  • The hydroxyl at position 5 enhances solubility and target binding compared to esters () or ketones ().

Biological Activity :

  • Thiophene-containing analogs () exhibit antimicrobial activity, while the target compound’s tetrazole-pyrazole hybrid may broaden its therapeutic scope.
  • Piperazine derivatives () show improved CNS penetration, but the target compound’s sulfanylmethyl-tetrazole linkage may favor peripheral targets.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step procedures, starting with condensation reactions between substituted hydrazines and diketones. For example, describes a cyclocondensation reaction using phenyl hydrazine and a diketone derivative in ethanol/acetic acid under reflux (7 hours), followed by silica gel column purification (45% yield). Ultrasound-assisted methods ( ) can enhance reaction efficiency by reducing time and improving yields. Key steps include:

  • Hydrazine cyclization : Formation of the pyrazole core via reflux with aryl hydrazines.
  • Sulfanyl-methylation : Introducing the tetrazole-thioether moiety using thiol-containing reagents.
  • Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the product .

Basic: Which spectroscopic and crystallographic techniques are essential for characterization?

Answer:

  • X-ray crystallography : Determines molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O-H···N interactions in with bond distances of ~1.9 Å).
  • NMR/IR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm in ).
    • IR : Identifies functional groups (e.g., OH stretches at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹).
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced: How can researchers address low yields in cyclocondensation steps?

Answer:
Low yields (e.g., 45% in ) may arise from side reactions or incomplete cyclization. Strategies include:

  • Optimizing reaction conditions : Increase reflux time (e.g., 10–12 hours) or temperature.
  • Catalyst use : Acid catalysts (e.g., glacial acetic acid) or Lewis acids (BF₃·Et₂O) to accelerate cyclization.
  • Purification : Employ gradient elution in column chromatography or sequential recrystallization .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Answer:
Conflicts in NMR chemical shifts (e.g., aromatic proton deviations in ) can be resolved by:

  • Solvent effects : Compare experimental data in deuterated solvents (DMSO-d₆ vs. CDCl₃).
  • DFT calculations : Use higher-level models (B3LYP/6-311+G**) to simulate spectra, accounting for solvent polarity.
  • Cross-validation : Combine XRD, NOESY, and HSQC to confirm assignments .

Advanced: How to analyze hydrogen-bonding networks and their impact on solid-state properties?

Answer:

  • XRD analysis : Identify intermolecular interactions (e.g., O-H···N in , Table 1: d(O···N) = 2.71 Å, ∠O-H···N = 165°).
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals).
  • Thermal stability : Correlate crystal packing (e.g., layered vs. helical networks) with melting points or DSC data .

Advanced: Best practices for designing bioactive derivatives?

Answer:

  • Bioisosteric replacement : Substitute the tetrazole moiety with carboxylate or sulfonamide groups ( ).
  • Substituent positioning : Introduce electron-withdrawing groups (e.g., -CF₃) at C3/C5 to enhance binding ( ).
  • SAR studies : Test derivatives for antimicrobial or anti-inflammatory activity (e.g., pyrazoline analogs in ) .

Advanced: Addressing regioselectivity challenges in pyrazole ring formation?

Answer:
Regioselectivity depends on:

  • Precursor design : Use asymmetrical diketones to bias cyclization ().
  • Reagent control : Employ directing groups (e.g., methoxy in ) to favor substitution at specific positions.
  • Kinetic vs. thermodynamic control : Adjust reaction temperature to favor the desired regioisomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

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